molecular formula C₂₇H₃₅N₅O₃ B1663437 1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea CAS No. 443913-15-3

1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea

Cat. No. B1663437
M. Wt: 477.6 g/mol
InChI Key: FRZNJFWQVYAVCE-UHFFFAOYSA-N
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Description

The compound “1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea” is a complex organic molecule. It has been studied in the context of its interaction with the cyclin-dependent kinase 8 (CDK8)/cyclin C (CycC) complex .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The pyrazole ring provides a rigid core, decorated with a tert-butyl group and a methylphenyl group. The urea linkage connects this to a phenyl ring substituted with a morpholine-ethoxy group .

Scientific Research Applications

  • p38alpha MAP Kinase Inhibition : This compound, referred to as BIRB 796, is an inhibitor of p38alpha MAP kinase. It has been studied for its potential in treating autoimmune diseases. Key binding elements like the tert-butyl group and an aromatic ring attached to the pyrazole nucleus are crucial for its interaction with the kinase. Pharmacophores like morpholine significantly enhance its binding affinity (Regan et al., 2003).

  • Synthesis of Urea Derivatives : Research has been conducted on the efficient synthesis of urea derivatives related to this compound. These derivatives are a novel type of p38 MAPK inhibitors. The Claisen thermal rearrangement technique plays a key role in synthesizing the chromene core of these compounds (Li et al., 2009).

  • Isotope Labeled BIRB 796 for Metabolic Studies : The synthesis of isotope-labeled versions of BIRB 796, including deuterium, tritium, and carbon-14 labels, has been reported. These labeled compounds are used in metabolism, distribution, and absorption studies (Latli, 2004).

  • Hydrogen Bonded Structures : Studies on hydrogen-bonded chains and aggregates of related pyrazole compounds have been conducted. These studies focus on the molecular structures and interactions, providing insights into the chemical behavior of these compounds (Abonía et al., 2007).

  • Antipsoriatic Effects : A study identified a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, structurally similar to the compound , which showed significant antipsoriatic effects in an animal model. This opens avenues for potential therapeutic applications in psoriasis treatment (Li et al., 2016).

  • BRAF Kinase Inhibition : Research on aryl phenyl ureas with quinazolinoxy substituents, closely related to the compound, revealed potent inhibition of BRAF kinase. This has implications in cancer treatment, as the compound showed efficacy in mouse tumor models (Holladay et al., 2011).

properties

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O3/c1-20-5-9-22(10-6-20)32-25(19-24(30-32)27(2,3)4)29-26(33)28-21-7-11-23(12-8-21)35-18-15-31-13-16-34-17-14-31/h5-12,19H,13-18H2,1-4H3,(H2,28,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZNJFWQVYAVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C=C3)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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